molecular formula C7H16ClNO2 B1422436 3-[Methyl(propyl)amino]propanoic acid hydrochloride CAS No. 1258651-13-6

3-[Methyl(propyl)amino]propanoic acid hydrochloride

Cat. No. B1422436
CAS RN: 1258651-13-6
M. Wt: 181.66 g/mol
InChI Key: WLIFTHKRBQABSU-UHFFFAOYSA-N
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Description

3-[Methyl(propyl)amino]propanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 . It is a derivative of propanoic acid, where a methyl(propyl)amino group is attached to the third carbon atom .


Synthesis Analysis

The synthesis of 3-[Methyl(propyl)amino]propanoic acid hydrochloride and its derivatives has been explored for various applications, including the synthesis of potential antidepressants and the preparation of neurotoxins. One common method of synthesis is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of 3-[Methyl(propyl)amino]propanoic acid hydrochloride consists of a propanoic acid backbone with a methyl(propyl)amino group attached to the third carbon atom . The molecular weight of the compound is 181.66 .

Scientific Research Applications

Fluorescence Derivatisation for Biological Assays

3-(Naphthalen-1-ylamino)propanoic acid, related to the chemical family of 3-[Methyl(propyl)amino]propanoic acid hydrochloride, has been used as a fluorescent derivatising agent for amino acids. This derivatisation results in compounds that exhibit strong fluorescence, making them suitable for biological assays due to their high emission wavelengths and good quantum yields in both ethanol and water at physiological pH (Frade, Barros, Moura, & Gonçalves, 2007).

Antimicrobial Activity

Derivatives containing 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, akin to 3-[Methyl(propyl)amino]propanoic acid hydrochloride, were synthesized and showed good antimicrobial activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. These compounds, featuring modifications such as hydrazide, pyrrole, and chloroquinoxaline moieties, highlight the potential for developing new antimicrobial agents (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Enantioselective Catalysis in Drug Research

The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a closely related compound, has been explored for its pharmaceutical applications, particularly in the preparation of S-dapoxetine, a treatment for premature ejaculation. This research underscores the importance of chiral catalysis for generating enantiopure compounds in drug research, demonstrating the versatility of 3-amino-3-phenyl-propanoate ester derivatives in medicinal chemistry (Li, Wang, Huang, Zou, & Zheng, 2013).

properties

IUPAC Name

3-[methyl(propyl)amino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5-8(2)6-4-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIFTHKRBQABSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258651-13-6
Record name 3-[methyl(propyl)amino]propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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